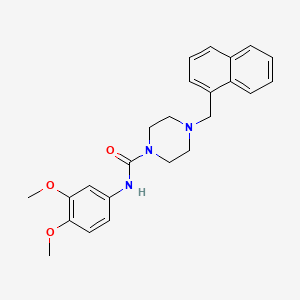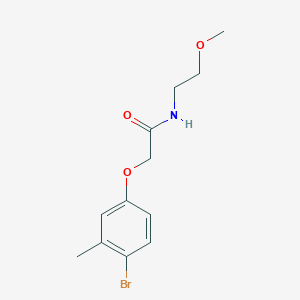![molecular formula C20H21NO2 B4819707 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4819707.png)
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline
Vue d'ensemble
Description
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Step 1 Synthesis of 4-ethylphenol: - This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base.
Step 2 Formation of 4-ethylphenoxyethanol: - This involves the reaction of 4-ethylphenol with ethylene oxide.
Step 3 Synthesis of 8-bromo-2-methylquinoline: - This can be prepared by bromination of 2-methylquinoline.
Step 4 Suzuki–Miyaura Coupling: - The final step involves the coupling of 8-bromo-2-methylquinoline with 4-ethylphenoxyethanol using a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: - This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: - Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: - Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Applications De Recherche Scientifique
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]-2-methylquinoline
- 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline
Uniqueness
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline is unique due to its specific ethylphenoxyethoxy substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-16-8-11-18(12-9-16)22-13-14-23-19-6-4-5-17-10-7-15(2)21-20(17)19/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJRFRYSJFRHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4819634.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4819638.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4819648.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4819661.png)

![[4-METHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL (3-METHYLPHENYL) ETHER](/img/structure/B4819670.png)

![ethyl 2-[butyl(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4819685.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B4819693.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4819694.png)

![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE](/img/structure/B4819706.png)
![ETHYL 6-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4819720.png)
